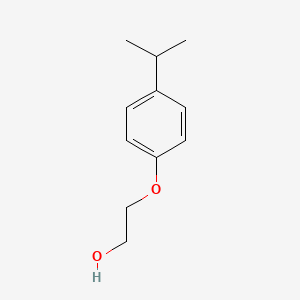

2-(4-Isopropylphenoxy)ethanol

Description

Properties

IUPAC Name |

2-(4-propan-2-ylphenoxy)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O2/c1-9(2)10-3-5-11(6-4-10)13-8-7-12/h3-6,9,12H,7-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMWWUPALOIERNV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)OCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

58498-46-7 | |

| Record name | Poly(oxy-1,2-ethanediyl), α-[4-(1-methylethyl)phenyl]-ω-hydroxy- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=58498-46-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID50324364 | |

| Record name | 2-(4-Isopropylphenoxy)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50324364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54576-35-1 | |

| Record name | 2-(4-Isopropylphenoxy)ethanol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406513 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(4-Isopropylphenoxy)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50324364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

synthesis of 2-(4-Isopropylphenoxy)ethanol from 4-isopropylphenol

This guide details the synthesis of 2-(4-Isopropylphenoxy)ethanol (CAS: 31691-23-3), a key intermediate in the production of pharmaceuticals (e.g., beta-blockers) and a functional surfactant/preservative.[1]

The guide prioritizes the Ethylene Carbonate (EC) Ring-Opening method due to its superior atom economy, safety profile ("Green Chemistry"), and avoidance of gaseous ethylene oxide or highly toxic 2-chloroethanol. A traditional Williamson Ether Synthesis protocol is provided as a secondary alternative.

Executive Summary

-

Target Molecule: 2-(4-Isopropylphenoxy)ethanol[1]

-

Starting Material: 4-Isopropylphenol (p-Cumenol)[1]

-

Primary Method: Base-catalyzed ring opening of ethylene carbonate.[1]

-

Yield Expectation: >90% (Method A).

-

Purity Target: >98% (HPLC/GC).

-

Physical State: Viscous oil or low-melting solid (mp ~39–40°C).[1]

Retrosynthetic Analysis & Strategy

The synthesis relies on the formation of an alkyl-aryl ether bond. The disconnection approach reveals two viable pathways:

-

Path A (Nucleophilic Ring Opening): Attack of the phenoxide on the electrophilic carbon of ethylene carbonate, followed by decarboxylation.

-

Path B (SN2 Displacement): Attack of the phenoxide on a primary alkyl halide (2-chloroethanol).

Selection Logic: Path A is preferred for industrial and pilot-scale applications because it avoids the formation of stoichiometric salt waste (NaCl) and utilizes a stable, non-volatile solid reagent (ethylene carbonate) rather than a toxic alkyl halide.

Method A: Ethylene Carbonate Ring Opening (Recommended)

Mechanism of Action

This reaction proceeds via a base-catalyzed nucleophilic attack.[1] The catalyst (typically a potassium salt) generates a small concentration of phenoxide, which attacks the alkylene carbonate. The resulting intermediate decarboxylates to release CO₂ and form the primary alcohol.

Key Mechanistic Steps:

-

Deprotonation: Base removes phenolic proton.[1]

-

Nucleophilic Attack: Phenoxide attacks the CH₂ of ethylene carbonate.

-

Ring Opening & Decarboxylation: Loss of CO₂ drives the reaction forward.

Figure 1: Mechanistic pathway for the hydroxyethylation of phenols using ethylene carbonate.

Experimental Protocol

Scale: 100 mmol basis.

Reagents:

-

4-Isopropylphenol: 13.62 g (100 mmol)[1]

-

Ethylene Carbonate: 9.68 g (110 mmol, 1.1 eq)

-

Potassium Carbonate (K₂CO₃): 0.70 g (5 mmol, 5 mol%) OR Potassium Iodide (KI) for faster kinetics.

-

Solvent: None (Neat) or DMF (20 mL) if temperature control is difficult.

Step-by-Step Procedure:

-

Setup: Equip a 100 mL 3-neck round-bottom flask with a magnetic stir bar, a thermometer, and a reflux condenser. Connect the top of the condenser to a bubbler (to monitor CO₂ evolution).

-

Charging: Add 4-isopropylphenol, ethylene carbonate, and K₂CO₃ to the flask.

-

Reaction:

-

Heat the mixture to 150–160°C under an inert atmosphere (N₂ or Ar).

-

Observation: The mixture will melt into a homogeneous liquid. CO₂ evolution will begin around 140°C.

-

Maintain temperature for 4–6 hours . Monitor reaction progress via TLC (Mobile phase: Hexane/Ethyl Acetate 7:3) or HPLC.

-

-

Completion: The reaction is complete when CO₂ evolution ceases and the starting phenol is consumed (<1%).

-

Workup:

-

Cool the reaction mixture to ~80°C.

-

Add 50 mL of Toluene (or DCM) and 50 mL of water.

-

Separate phases.[1] Wash the organic layer with 1M NaOH (2 x 30 mL) to remove unreacted phenol.

-

Wash with Brine (1 x 30 mL).

-

Dry over anhydrous Na₂SO₄ and concentrate under reduced pressure.

-

-

Purification:

-

The crude product is often pure enough (>95%) for subsequent steps.

-

For high purity: High-vacuum distillation (bp ~145–150°C @ 2 mmHg) or recrystallization from cold hexanes (if solid).[1]

-

Method B: Williamson Ether Synthesis (Alternative)

This method is useful if ethylene carbonate is unavailable but requires handling toxic 2-chloroethanol.[1]

Experimental Protocol

Reagents:

-

4-Isopropylphenol: 13.62 g (100 mmol)[1]

-

2-Chloroethanol: 9.66 g (120 mmol, 1.2 eq)[1]

-

Sodium Hydroxide (NaOH): 4.4 g (110 mmol) dissolved in 20 mL water.

-

Solvent: Ethanol (50 mL).

Procedure:

-

Dissolve 4-isopropylphenol in ethanol.

-

Add the NaOH solution dropwise.

-

Heat to reflux (80°C).

-

Add 2-chloroethanol dropwise over 30 minutes.

-

Reflux for 8–12 hours .

-

Distill off ethanol. Extract residue with Ethyl Acetate/Water.[1]

Process Optimization & Troubleshooting

| Issue | Probable Cause | Corrective Action |

| Incomplete Conversion | Temperature too low (<140°C) | Increase temp to 160°C; Ensure effective stirring. |

| Dark Coloration | Oxidation of phenol | Ensure strict N₂ atmosphere; Use fresh phenol. |

| Bis-alkylation | N/A (Mono-alcohol product) | Unlike alkyl halides, EC does not easily over-alkylate under these conditions.[1] |

| Solidification | Product mp is ~40°C | Use heated condensers or solvents during transfer. |

Workflow Visualization[1]

Figure 2: Experimental workflow for the synthesis and purification of 2-(4-isopropylphenoxy)ethanol.

Characterization Data

The following data confirms the structure of the synthesized compound.

Physical Properties:

-

Appearance: Colorless to pale yellow viscous liquid (crystallizes upon standing).

-

Melting Point: 39–41°C.

-

Boiling Point: 261°C (at 760 mmHg).

Spectroscopic Data (¹H NMR, 400 MHz, CDCl₃):

| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment |

| 1.22 | Doublet (J=7 Hz) | 6H | Isopropyl -CH₃ |

| 2.86 | Septet (J=7 Hz) | 1H | Isopropyl -CH- |

| 2.50 | Broad Singlet | 1H | -OH |

| 3.96 | Triplet (J=5 Hz) | 2H | -CH₂-OH |

| 4.08 | Triplet (J=5 Hz) | 2H | Ar-O-CH₂- |

| 6.85 | Doublet (J=8.5 Hz) | 2H | Aromatic (Ortho to O) |

| 7.16 | Doublet (J=8.5 Hz) | 2H | Aromatic (Meta to O) |

IR Spectrum:

-

3300–3400 cm⁻¹: O-H stretch (broad).

-

1240 cm⁻¹: C-O-C asymmetric stretch (aryl ether).

-

2960 cm⁻¹: C-H stretch (isopropyl).

Safety & Toxicology

-

4-Isopropylphenol: Causes severe skin burns and eye damage.[1] Sensitizer.[1] Handle with gloves and face shield.

-

Ethylene Carbonate: Irritant.[1] Solid at room temperature (mp 36°C).

-

2-(4-Isopropylphenoxy)ethanol: Generally lower toxicity than the starting phenol, but should be treated as an irritant.[1]

-

Hazard Control: Perform all reactions in a fume hood. The EC method generates CO₂, which is an asphyxiant in confined spaces; ensure proper ventilation.

References

-

Preparation of 2-phenoxyethanol (General Protocol)

-

Catalysis of Phenol Hydroxyethylation

-

Physical Properties of 2-(4-Isopropylphenoxy)

- Source: PubChem Compound Summary for CID 7996 (Isopropoxyethanol analog and deriv

-

URL:[Link]

- Title: Methods for manufacturing phenoxyethanol (US Patent 10941097B2).

- Title: Process for alkoxylation of phenols (US Patent 4261922A).

Sources

An In-Depth Technical Guide to 2-(4-Isopropylphenoxy)ethanol: From Discovery to Application

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(4-Isopropylphenoxy)ethanol, a significant aromatic ether with applications in organic synthesis and pharmaceutical development. While the definitive historical record of its initial synthesis is not extensively documented, its preparation logically follows the principles of the Williamson ether synthesis, a cornerstone of organic chemistry developed in the mid-19th century. This guide will delve into the probable synthetic routes, detailed experimental protocols, and the compound's role as a key building block in the creation of pharmacologically active molecules, particularly within the class of β-adrenergic receptor antagonists. Furthermore, this document will present a thorough analysis of its physicochemical properties and spectroscopic data, offering a complete profile for researchers and developers.

Historical Context and Discovery

The specific historical account of the first synthesis of 2-(4-Isopropylphenoxy)ethanol is not prominently featured in seminal chemical literature. However, its structural class, the phenoxyethanols, has a well-established history. The parent compound, 2-phenoxyethanol, was first prepared in 1896 by W. H. Perkin Jr. and his graduate student Edward Haworth. Their method involved the reaction of sodium phenoxide with 2-chloroethanol, a classic example of the Williamson ether synthesis.[1] This foundational reaction, developed by Alexander Williamson in 1850, provides the logical and most probable route for the initial and subsequent syntheses of 2-(4-Isopropylphenoxy)ethanol.[2]

The emergence of 2-(4-Isopropylphenoxy)ethanol in scientific literature and patents is closely tied to the development of pharmaceuticals, particularly β-adrenergic receptor antagonists (beta-blockers), in the mid-20th century. The aryloxypropanolamine scaffold, of which 2-(4-Isopropylphenoxy)ethanol is a key precursor, forms the core structure of many beta-blockers.[3][4] The demand for novel therapeutic agents for cardiovascular diseases spurred the synthesis and investigation of a wide array of substituted phenoxy derivatives, including the isopropyl-substituted variant.

Synthesis and Manufacturing

The primary and most efficient method for the synthesis of 2-(4-Isopropylphenoxy)ethanol is the Williamson ether synthesis . This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this case, the sodium salt of 4-isopropylphenol (4-isopropylphenoxide) acts as the nucleophile, attacking an ethylene-based electrophile such as 2-chloroethanol or ethylene oxide.

Synthesis via Williamson Ether Synthesis with 2-Chloroethanol

This is a robust and widely applicable method for preparing phenoxyethanols.

Reaction Scheme:

Figure 1: Williamson ether synthesis of 2-(4-Isopropylphenoxy)ethanol.

Mechanism:

The synthesis proceeds in two main steps:

-

Deprotonation: 4-Isopropylphenol is treated with a strong base, typically sodium hydroxide (NaOH) or potassium hydroxide (KOH), to form the corresponding phenoxide. The phenoxide ion is a potent nucleophile.

-

Nucleophilic Substitution (SN2): The 4-isopropylphenoxide then attacks the electrophilic carbon of 2-chloroethanol, displacing the chloride ion in a classic SN2 reaction to form the ether linkage.

Detailed Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-isopropylphenol (1.0 eq) in a suitable solvent such as ethanol or dimethylformamide (DMF).

-

Base Addition: Add sodium hydroxide (1.1 eq) to the solution and stir until the 4-isopropylphenol is completely converted to its sodium salt.

-

Addition of Electrophile: Slowly add 2-chloroethanol (1.05 eq) to the reaction mixture.

-

Reaction Conditions: Heat the mixture to reflux (typically 80-100°C) and maintain for 4-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with a suitable organic solvent, such as ethyl acetate or diethyl ether.

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure 2-(4-Isopropylphenoxy)ethanol.

Synthesis via Ring-Opening of Ethylene Oxide

An alternative and industrially viable method involves the base-catalyzed ring-opening of ethylene oxide by 4-isopropylphenol.

Reaction Scheme:

Figure 2: Synthesis via ethylene oxide ring-opening.

Mechanism:

In the presence of a catalytic amount of base, 4-isopropylphenol is deprotonated to form the phenoxide. This phenoxide then acts as a nucleophile, attacking one of the carbon atoms of the ethylene oxide ring, leading to the opening of the epoxide and the formation of the ethoxy linkage. A subsequent proton transfer regenerates the catalyst and yields the final product.

Detailed Experimental Protocol:

-

Reaction Setup: Charge a pressure reactor with 4-isopropylphenol (1.0 eq) and a catalytic amount of a strong base (e.g., sodium hydroxide or potassium hydroxide).

-

Addition of Ethylene Oxide: Carefully introduce a stoichiometric amount of ethylene oxide into the sealed reactor.

-

Reaction Conditions: Heat the reaction mixture to a temperature of 120-150°C. The pressure in the reactor will increase due to the vapor pressure of ethylene oxide. Maintain the reaction at this temperature until the pressure drops, indicating the consumption of ethylene oxide.

-

Workup and Purification: After cooling the reactor, the crude product is typically purified by vacuum distillation to remove any unreacted starting material and byproducts.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physical and chemical properties of 2-(4-Isopropylphenoxy)ethanol is essential for its application in synthesis and formulation.

Table 1: Physicochemical Properties of 2-(4-Isopropylphenoxy)ethanol

| Property | Value |

| Molecular Formula | C₁₁H₁₆O₂ |

| Molecular Weight | 180.24 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | Approx. 275-280 °C (estimated) |

| Density | Approx. 1.01 g/cm³ (estimated) |

| Solubility | Soluble in common organic solvents (ethanol, acetone, etc.); sparingly soluble in water. |

Spectroscopic Analysis

Spectroscopic data is critical for the identification and quality control of 2-(4-Isopropylphenoxy)ethanol.

1H NMR (Proton Nuclear Magnetic Resonance):

The 1H NMR spectrum provides detailed information about the proton environments in the molecule.

-

Isopropyl Group: A doublet at approximately 1.2 ppm (6H, -CH(CH₃ )₂) and a septet at around 2.8 ppm (1H, -CH (CH₃)₂).

-

Aromatic Protons: Two doublets in the aromatic region (6.8-7.2 ppm), characteristic of a 1,4-disubstituted benzene ring.

-

Ethoxy Chain: Two triplets, one around 4.0 ppm (-O-CH₂ -CH₂-OH) and another around 3.9 ppm (-O-CH₂-CH₂ -OH).

-

Hydroxyl Proton: A broad singlet, the chemical shift of which is dependent on concentration and solvent.

13C NMR (Carbon-13 Nuclear Magnetic Resonance):

The 13C NMR spectrum confirms the carbon framework of the molecule.

-

Isopropyl Group: Signals around 24 ppm (-CH(C H₃)₂) and 33 ppm (-C H(CH₃)₂).

-

Aromatic Carbons: Four distinct signals in the aromatic region (approx. 114-157 ppm). The carbon attached to the ether oxygen will be the most downfield.

-

Ethoxy Chain: Signals around 61 ppm (-O-CH₂-C H₂-OH) and 69 ppm (-O-C H₂-CH₂-OH).

IR (Infrared) Spectroscopy:

The IR spectrum reveals the presence of key functional groups.

-

O-H Stretch: A broad and strong absorption in the region of 3200-3500 cm⁻¹, characteristic of the hydroxyl group.[5]

-

C-H Stretch (Aromatic and Aliphatic): Absorptions in the 2850-3000 cm⁻¹ region.

-

C=C Stretch (Aromatic): Peaks around 1500-1600 cm⁻¹.

-

C-O Stretch (Ether and Alcohol): Strong absorptions in the 1050-1250 cm⁻¹ region.[5]

MS (Mass Spectrometry):

Mass spectrometry provides information about the molecular weight and fragmentation pattern.

-

Molecular Ion Peak (M+): Expected at m/z = 180.

-

Key Fragmentation Patterns: Alpha-cleavage and dehydration are common fragmentation pathways for alcohols.[6] Expect to see fragments corresponding to the loss of the ethyl alcohol side chain and cleavage within the isopropyl group. A prominent peak would be expected from the resonance-stabilized phenoxy cation.

Applications in Drug Development

2-(4-Isopropylphenoxy)ethanol serves as a crucial intermediate in the synthesis of various pharmaceuticals, most notably in the class of β-adrenergic receptor antagonists.

Precursor to Aryloxypropanolamine Beta-Blockers

Many beta-blockers share a common aryloxypropanolamine structure. 2-(4-Isopropylphenoxy)ethanol can be readily converted into the corresponding epoxide, a key intermediate for introducing the aminopropanol side chain.

Synthetic Pathway to Beta-Blocker Precursor:

Figure 3: General synthetic route to beta-blockers.

Mechanism of Action of Derived Beta-Blockers:

Beta-blockers derived from this precursor competitively inhibit the binding of catecholamines (e.g., adrenaline and noradrenaline) to β-adrenergic receptors.[7] This blockade leads to a reduction in heart rate, blood pressure, and myocardial contractility, making them effective in the treatment of hypertension, angina, and certain arrhythmias. The specific nature of the amine (R-NH₂) and other substituents on the aromatic ring determines the selectivity of the drug for β₁ or β₂ receptors and its pharmacokinetic properties.[8]

Causality in Experimental Choices:

The choice of the 4-isopropylphenyl moiety in drug design is often driven by the desire to enhance lipophilicity, which can influence the drug's absorption, distribution, and ability to cross the blood-brain barrier. The ether linkage and the propanolamine side chain are critical for binding to the adrenergic receptor. The synthesis via the epoxide intermediate is a highly efficient and modular approach, allowing for the facile introduction of various amine side chains to explore structure-activity relationships (SAR).

Conclusion

2-(4-Isopropylphenoxy)ethanol, while not a compound with a widely celebrated discovery, represents a vital molecular scaffold in the realm of medicinal chemistry. Its synthesis, rooted in the classic Williamson ether synthesis, is a testament to the enduring power of fundamental organic reactions. As a key building block for a range of beta-blockers, it has indirectly contributed to the management of cardiovascular diseases worldwide. The detailed understanding of its synthesis, properties, and reactivity provided in this guide serves as a valuable resource for researchers and professionals in drug discovery and development, facilitating the creation of new and improved therapeutic agents.

References

-

Publisso. (2019). 2‐Isopropoxyethanol. MAK Collection for Occupational Health and Safety, 4(3). Retrieved from [Link]

-

Wikipedia. (n.d.). Phenoxyethanol. Retrieved from [Link]

-

Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

- Google Patents. (n.d.). RU2558329C1 - Method of producing 2-(4-hydroxyphenyl)ethanol (n-thyrozol).

- Google Patents. (n.d.). WO2001044151A1 - Preparation of 2-(4-ethoxyphenyl)-2-methylpropyl alcohol.

- Google Patents. (n.d.). US6989465B1 - S-(−)-1-{4-[2-(allyloxy)-ethyl]phenoxy}-3-isopropylamino propan-2-ol, process for preparation thereof and process for.

- RIFM. (2022). RIFM fragrance ingredient safety assessment, ethanol, 2-(4-methylphenoxy)-1-(2-phenylethoxy)-, CAS Registry Number 72987-59-8. Food and Chemical Toxicology, 167(Supplement 1), 113318.

- Google Patents. (n.d.). WO2015035541A1 - Preparation method of 2-(4-ethoxy phenyl)-2-methyl propanol.

-

PubMed. (2009). Synthetic and endogenous beta-adrenergic receptor antagonists--comparative pharmacological characterization. Retrieved from [Link]

-

PubMed. (1987). Synthesis and pharmacology of potential beta-blockers. Retrieved from [Link]

-

Chemistry LibreTexts. (2022). 17.11 Spectroscopy of Alcohols and Phenols. Retrieved from [Link]

- Google Patents. (n.d.). CN105330519A - Synthetic method of 1-(4-phenoxy-phenyl)-2-propyl alcohol.

-

Organic Syntheses. (n.d.). 2-isopropylaminoethanol. Retrieved from [Link]

- Google Patents. (n.d.). A kind of preparation method of 2 isopropylidene amino ethoxy-ethanol.

- Google Patents. (n.d.). EP2511844A2 - Advanced drug development and manufacturing.

- Google Patents. (n.d.). US3836671A - Alkanolamine derivatives for producing beta-adrenergic blockade.

-

YouTube. (2019). Mass Spectroscopy: Alcohol Fragmentation Patterns. Retrieved from [Link]

-

YouTube. (2015). Draw the NMR Spectrum of ethanol. Retrieved from [Link]

-

Shivaji College. (n.d.). NMR spectra of ethyl alcohol. Retrieved from [Link]

-

PubMed. (2002). Synthesis, beta-adrenoceptor pharmacology and toxicology of S-(-)-1-(4-(2-ethoxyethoxy)phenoxy)-2-hydroxy-3-(2-(3,4-dimethoxyphenyl)ethylamino)propane hydrochloride, a short acting beta(1)-specific antagonist. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). C-13 nmr spectrum of ethanol. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). mass spectrum of ethanol. Retrieved from [Link]

-

Chemistry LibreTexts. (2019). 6.1: Interpreting C-13 NMR Spectra. Retrieved from [Link]

-

SlideShare. (n.d.). SAR and Synthesis of adrenergic blockers. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). ethanol low high resolution H-1 proton nmr spectrum. Retrieved from [Link]

-

DTIC. (1982). Structures and Fragmentation Mechanisms of the Ions of Ethanol by Triple Quadrupole Mass Spectrometry. Retrieved from [Link]

-

PubMed. (n.d.). Mechanism of inhibition by ethanol of NMDA and AMPA receptor channel functions in cultured rat cortical neurons. Retrieved from [Link]

-

Doc Brown's Chemistry. (2026). 1 H and 13 C NMR spectra of 2-ethoxypropane (ethyl isopropyl ether). Retrieved from [Link]

-

University of Calgary. (n.d.). Ch13 - Sample IR spectra. Retrieved from [Link]

-

NIST WebBook. (n.d.). Ethanol, 2-[4-(1,1-dimethylethyl)phenoxy]-. Retrieved from [Link]

-

University of Calgary. (n.d.). pavia-13c-spectroscopy.pdf. Retrieved from [Link]

Sources

- 1. CN107353225A - A kind of preparation method of 2 isopropylidene amino ethoxy-ethanol - Google Patents [patents.google.com]

- 2. EP2511844A2 - Advanced drug development and manufacturing - Google Patents [patents.google.com]

- 3. US3836671A - Alkanolamine derivatives for producing beta-adrenergic blockade - Google Patents [patents.google.com]

- 4. SAR and Synthesis of adrenergic blockers | PPTX [slideshare.net]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. 17.11 Spectroscopy of Alcohols and Phenols - Organic Chemistry | OpenStax [openstax.org]

- 7. Synthetic and endogenous beta-adrenergic receptor antagonists--comparative pharmacological characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis, beta-adrenoceptor pharmacology and toxicology of S-(-)-1-(4-(2-ethoxyethoxy)phenoxy)-2-hydroxy-3-(2-(3,4-dimethoxyphenyl)ethylamino)propane hydrochloride, a short acting beta(1)-specific antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

Computational Characterization of 2-(4-Isopropylphenoxy)ethanol: A Quantum Chemical Protocol

Executive Summary

This technical guide outlines a rigorous computational framework for analyzing 2-(4-Isopropylphenoxy)ethanol (CAS: 7779-27-3), a glycol ether derivative critical in surfactant chemistry and pharmaceutical intermediate synthesis. Unlike simple aliphatic ethers, this molecule exhibits complex conformational isomerism driven by the interplay between the flexible hydroxyethyl chain, the aromatic system, and the steric bulk of the para-isopropyl group.

This protocol synthesizes Density Functional Theory (DFT) best practices to predict:

-

Conformational Landscapes: Specifically the stability of gauche vs. trans states governed by intramolecular hydrogen bonding (IMHB).

-

Electronic Descriptors: HOMO-LUMO gaps and Molecular Electrostatic Potential (MEP) for reactivity mapping.

-

Solvation Effects: Implicit solvent modeling for aqueous and lipophilic environments.

Part 1: Theoretical Methodology & Basis Set Selection

Functional Selection: The Dispersion Necessity

Standard functionals like B3LYP often fail to accurately describe weak non-covalent interactions, particularly the intramolecular OH···

-

Recommendation: Use M06-2X or

B97X-D . -

Causality: The 4-isopropyl group introduces significant London dispersion forces. M06-2X (Minnesota functional) is parameterized specifically to capture these medium-range correlation energies, offering superior accuracy for main-group thermochemistry and non-covalent interactions compared to B3LYP [1].

Basis Set Architecture

The presence of the ether oxygen and hydroxyl group requires diffuse functions to model the lone pair electron density accurately.

-

Primary Optimization: 6-311++G(d,p)[1][2]

-

++: Diffuse functions on both heavy atoms and hydrogens (crucial for H-bonding).

-

(d,p): Polarization functions to allow orbital distortion during bond formation.

-

-

High-Accuracy Single Point: def2-TZVP (optional for refined energetics).

Computational Workflow Diagram

The following Graphviz diagram outlines the self-validating workflow for this study.

Caption: Figure 1. Self-validating computational workflow ensuring global minima identification before property calculation.

Part 2: Conformational Analysis & Geometry

The biological and chemical activity of 2-(4-Isopropylphenoxy)ethanol is dictated by the torsion angle of the ethanol side chain (

The Gauche Effect

Experimental data on the parent molecule (2-phenoxyethanol) suggests the Gauche conformer is more stable than the Anti (Trans) conformer by approximately 2-3 kcal/mol [2].

-

Mechanism: An intramolecular hydrogen bond (IMHB) forms between the hydroxyl proton and the ether oxygen (OH···O).

-

Secondary Interaction: A competing OH···

interaction may occur where the hydroxyl points toward the aromatic ring.

Predicted Geometric Parameters

The following table summarizes expected geometric values based on M06-2X benchmarks for phenoxyethanol derivatives. These serve as validation metrics for your calculation.

| Parameter | Description | Expected Value (Gauche) | Expected Value (Anti) |

| Torsion Angle | 60° - 65° | 178° - 180° | |

| IMHB Distance | 2.15 - 2.25 Å | N/A | |

| Ether Bond Length | 1.36 - 1.38 Å | 1.36 - 1.38 Å | |

| IR Stretch Freq | ~3600 cm⁻¹ (Red-shifted) | ~3650 cm⁻¹ (Free) |

Interaction Logic Diagram

Understanding the competing forces is vital for interpreting the output.

Caption: Figure 2. Mechanistic drivers of conformational stability. The IMHB is the dominant force overcoming steric repulsion.

Part 3: Electronic Structure & Reactivity

Frontier Molecular Orbitals (FMO)

-

HOMO Location: Predominantly localized on the aromatic ring and the ether oxygen lone pairs. The isopropyl group acts as a weak electron-donating group (EDG) via hyperconjugation, slightly raising the HOMO energy compared to unsubstituted phenoxyethanol.

-

LUMO Location: Distributed over the aromatic

system.

Molecular Electrostatic Potential (MEP)

For drug docking or receptor binding studies, the MEP map is critical.

-

Negative Regions (Red): Concentrated at the ether oxygen and the hydroxyl oxygen. These are H-bond acceptor sites.

-

Positive Regions (Blue): Concentrated at the hydroxyl proton (H-bond donor) and the aromatic protons.

Reactivity Descriptors (Fukui Functions)

To predict sites of electrophilic attack (e.g., metabolic oxidation), calculate the Fukui function

-

Prediction: The positions ortho to the ether oxygen are the most activated for electrophilic aromatic substitution or metabolic hydroxylation, followed by the positions ortho to the isopropyl group.

Part 4: Solvation Modeling (SMD)

Gas-phase calculations often overemphasize the strength of the intramolecular hydrogen bond. In aqueous solution, water molecules compete for H-bonding.

Protocol:

-

Model: Use the SMD (Solvation Model based on Density) . It is superior to standard PCM for calculating

. -

Solvents:

-

Water (

): To simulate biological fluids. -

Octanol (

): To estimate LogP (Lipophilicity), a key drug-likeness parameter.

-

-

Expected Outcome: The energy gap between Gauche and Anti conformers will decrease in water because the solvent stabilizes the open Anti form via intermolecular H-bonding.

References

-

Zhao, Y., & Truhlar, D. G. (2008). The M06 suite of density functionals for main group thermochemistry, thermochemical kinetics, noncovalent interactions, excited states, and transition elements: two new functionals and systematic testing of four M06-class functionals and 12 other functionals. Theoretical Chemistry Accounts, 120(1-3), 215-241. Link

-

Mons, M., et al. (2000). Gas phase hydrogen bonding in the phenol–ethanol complex and in 2-phenoxyethanol: A spectroscopic and theoretical study. The Journal of Chemical Physics, 113(15), 6136-6148. Link

-

Frisch, M. J., et al. (2016). Gaussian 16 Rev. C.01. Wallingford, CT: Gaussian, Inc. Link

-

Marenich, A. V., Cramer, C. J., & Truhlar, D. G. (2009). Universal Solvation Model Based on Solute Electron Density and on a Continuum Dielectric of the Solvent Defined by the Bulk Dielectric Constant and Atomic Surface Tensions. The Journal of Physical Chemistry B, 113(18), 6378-6396. Link

Sources

Methodological & Application

Application Note: Antimicrobial Characterization of 2-(4-Isopropylphenoxy)ethanol

Introduction & Executive Summary

2-(4-Isopropylphenoxy)ethanol (CAS: 54576-35-1) is a glycol ether derivative structurally analogous to the common preservative 2-Phenoxyethanol. By substituting the para-position of the phenyl ring with an isopropyl group, the molecule exhibits increased lipophilicity (LogP) compared to its parent compound.

While 2-Phenoxyethanol is a standard preservative in pharmaceuticals and cosmetics, its efficacy is sometimes limited against specific Gram-negative bacteria or requires high concentrations (0.5%–1.0%). The addition of the isopropyl moiety is hypothesized to enhance membrane partitioning, potentially increasing potency against Gram-positive organisms (Staphylococcus aureus) and resistant fungal strains.

This application note provides a standardized workflow for researchers to investigate the antimicrobial profile of 2-(4-Isopropylphenoxy)ethanol. Unlike water-soluble antibiotics, this compound requires specific handling to prevent phase separation in aqueous media, which causes false-negative results in standard optical density (OD) assays.

Key Physicochemical Considerations

-

Molecular Weight: 180.24 g/mol

-

Solubility: Low in water; soluble in ethanol, glycol, and DMSO.

-

Mechanism of Action (MoA): Membrane disruption (uncoupling of oxidative phosphorylation and leakage of intracellular potassium).

Experimental Protocols

Protocol A: Minimum Inhibitory Concentration (MIC)

Method: Broth Microdilution (Modified CLSI M07-A10) Objective: Determine the lowest concentration that inhibits visible growth. Critical Modification: Due to the potential for emulsion turbidity to interfere with OD600 readings, this protocol utilizes Resazurin (Alamar Blue) as a metabolic indicator.

Reagents & Materials

-

Stock Solvent: Dimethyl Sulfoxide (DMSO) or 95% Ethanol.

-

Media: Mueller-Hinton Broth (MHB), cation-adjusted.

-

Indicator: Resazurin sodium salt (0.01% w/v in sterile water).

-

Positive Control: Ciprofloxacin or Phenoxyethanol (standard).

Step-by-Step Workflow

-

Stock Preparation:

-

Dissolve 2-(4-Isopropylphenoxy)ethanol in DMSO to create a 100 mg/mL (10%) stock solution.

-

Note: Do not exceed 2% final DMSO concentration in the assay wells to avoid solvent toxicity.

-

-

Inoculum Preparation:

-

Prepare a 0.5 McFarland standard (

CFU/mL) from an overnight bacterial culture. -

Dilute 1:100 in MHB to achieve

CFU/mL.

-

-

Plate Setup (96-well):

-

Columns 1-10: Add 100 µL MHB.

-

Column 11 (Growth Control): 100 µL MHB + Bacteria + Solvent (no drug).

-

Column 12 (Sterility Control): 100 µL MHB only.

-

Serial Dilution: Add 100 µL of drug stock to Column 1, mix, and transfer 100 µL to Column 2. Repeat to Column 10. Discard final 100 µL.

-

-

Incubation:

-

Add 100 µL of diluted inoculum to wells 1-11.

-

Incubate at 35°C ± 2°C for 16-20 hours.

-

-

Readout (The Resazurin Step):

-

Add 30 µL of Resazurin solution to all wells.

-

Incubate for an additional 2–4 hours.

-

Interpretation: Blue = No Growth (Inhibition); Pink = Growth (Metabolic reduction of resazurin).

-

Visualization: MIC Workflow

Figure 1: Modified Broth Microdilution workflow incorporating a colorimetric metabolic indicator to bypass turbidity issues common with lipophilic ethers.

Protocol B: Time-Kill Kinetics

Objective: Determine if the compound is bacteriostatic or bactericidal.

Definition: Bactericidal activity is defined as a

-

Preparation: Prepare four flasks containing MHB:

-

Control (No drug).

-

1x MIC.

-

2x MIC.

-

4x MIC.

-

-

Inoculation: Inoculate all flasks with

CFU/mL. -

Sampling: Remove 100 µL aliquots at T=0, 2, 4, 8, and 24 hours.

-

Plating: Perform serial 10-fold dilutions in saline and spot-plate onto nutrient agar.

-

Analysis: Count colonies after 24h incubation and plot Log(CFU/mL) vs. Time.

Data Recording Table:

| Time (h) | Control (Log CFU) | 1x MIC (Log CFU) | 2x MIC (Log CFU) | 4x MIC (Log CFU) |

| 0 | 6.00 | 6.00 | 6.00 | 6.00 |

| 2 | ||||

| 4 | ||||

| 8 | ||||

| 24 |

Protocol C: Mechanism of Action (Membrane Integrity)

Method: Propidium Iodide (PI) Uptake Assay. Rationale: Phenoxy-derivatives act by disrupting the cytoplasmic membrane. PI is a membrane-impermeable dye that only enters cells with compromised membranes, fluorescing upon binding to DNA.

-

Cell Prep: Wash log-phase bacteria in PBS to remove media salts. Resuspend to OD600 = 0.5.

-

Treatment: Incubate cells with 2-(4-Isopropylphenoxy)ethanol (at 2x MIC) for 1 hour. Include a positive control (70% Isopropanol) and negative control (PBS).

-

Staining: Add Propidium Iodide (final conc. 30 µM). Incubate 15 mins in the dark.

-

Measurement: Measure Fluorescence Intensity (Ex: 535 nm / Em: 617 nm) using a microplate reader or flow cytometer.

Visualization: Proposed Mechanism

Figure 2: The lipophilic isopropyl tail facilitates deep insertion into the bacterial phospholipid bilayer, causing structural destabilization and metabolic collapse.

Results Interpretation & Troubleshooting

Interpreting MIC vs. MBC

-

Bacteriostatic: MBC/MIC ratio > 4. The bacteria stop growing but recover if the drug is removed.

-

Bactericidal: MBC/MIC ratio

4. The bacteria are killed.[1][2][3][4] -

Expectation: Phenoxy-derivatives are typically bactericidal at high concentrations but bacteriostatic at lower levels.

Troubleshooting "False Resistance"

If MIC values are unexpectedly high (>10 mg/mL):

-

Check Solubility: Did the compound precipitate in the broth? If yes, increase the DMSO concentration (up to 2.5%) or add a surfactant like Tween 80 (0.02%—ensure Tween control is run).

-

Inoculum Effect: High bacterial loads can overwhelm membrane-active agents. Ensure strict adherence to

CFU/mL.

References

-

Clinical and Laboratory Standards Institute (CLSI). (2015).[5] Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Tenth Edition (M07-A10).[6][7] CLSI.[6][8] [Link]

-

Gilbert, P., & McBain, A. J. (2003). Potential impact of increased use of biocides in consumer products on prevalence of antibiotic resistance. Clinical Microbiology Reviews, 16(2), 189–208. [Link]

-

Lucchini, J. J., Corre, J., & Cremieux, A. (1990). Antibacterial activity of phenolic compounds and aromatic alcohols.[1][9][10] Research in Microbiology, 141(4), 499-510. [Link]

-

Sarkar, P., et al. (2017). Understanding the antimicrobial activity of selected disinfectants against methicillin-resistant Staphylococcus aureus (MRSA). PLOS ONE. [Link]

Sources

- 1. How does Phenoxyethanol prevent microbial growth? - Blog - Keyingchem [keyingchemical.com]

- 2. bulkchemicals2go.com [bulkchemicals2go.com]

- 3. researchgate.net [researchgate.net]

- 4. Antibacterial Activity of Different Compositions of Ethanol and Isopropanol in Hand Sanitizers – Kosmos Publishers [kosmospublishers.com]

- 5. standards.globalspec.com [standards.globalspec.com]

- 6. M07 A10 Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically 10th Edition Jean B. Pate | PDF [slideshare.net]

- 7. protocols.io [protocols.io]

- 8. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]

- 9. taylorandfrancis.com [taylorandfrancis.com]

- 10. researchgate.net [researchgate.net]

Application Note: High-Purity Isolation of 2-(4-Isopropylphenoxy)ethanol via Automated Flash Column Chromatography

Abstract

This application note presents a detailed and robust protocol for the purification of 2-(4-Isopropylphenoxy)ethanol from a crude synthetic mixture using automated flash column chromatography. The described methodology is designed to efficiently remove common synthesis-related impurities, such as unreacted 4-isopropylphenol and process side-products. This guide provides a comprehensive workflow, from initial reaction mixture analysis and method development using Thin-Layer Chromatography (TLC) to a step-by-step flash chromatography protocol and fraction analysis. The principles and experimental rationale are explained to allow for adaptation to similar aromatic ether purifications.

Introduction: The Challenge of Purifying Intermediate Phenoxy Alcohols

2-(4-Isopropylphenoxy)ethanol is a valuable intermediate in the synthesis of various fine chemicals and pharmaceutical agents. Its molecular structure, featuring a substituted aromatic ring and a primary alcohol, imparts a moderate polarity that necessitates a well-defined purification strategy to isolate it from non-polar and highly polar impurities. The presence of unreacted starting materials or byproducts can significantly impact the yield and purity of downstream products, making efficient purification a critical step in the synthesis workflow[1].

The primary impurities in a typical synthesis, such as the Williamson ether synthesis from 4-isopropylphenol and a 2-haloethanol, are expected to be the starting phenol and potentially di-alkylation or other side-products. The successful separation hinges on exploiting the subtle differences in polarity between the desired product and these contaminants. Column chromatography, particularly automated flash chromatography, offers a rapid and high-resolution technique for such separations[2][3].

Foundational Principles: Method Development with Thin-Layer Chromatography (TLC)

Prior to preparative column chromatography, it is imperative to develop an effective solvent system using Thin-Layer Chromatography (TLC). TLC serves as a rapid, small-scale analytical method to determine the optimal mobile phase composition for separating the components of the crude reaction mixture. The goal is to identify a solvent system where the target compound, 2-(4-Isopropylphenoxy)ethanol, has a Retention Factor (Rf) of approximately 0.3, as this typically translates to good separation in flash column chromatography[2].

Understanding Polarity and Elution

The stationary phase in this protocol is silica gel, a polar adsorbent[2]. Therefore, the elution order of the compounds will be from least polar to most polar. Non-polar solvents will have a lower elution strength, while polar solvents will more effectively move the compounds up the TLC plate (and through the column). A common and effective approach is to use a binary solvent system, such as ethyl acetate in hexane, to fine-tune the polarity of the mobile phase[4][5].

TLC Protocol for Method Development

-

Preparation of TLC Plate: Use a silica gel 60 F254 TLC plate. Gently draw a starting line with a pencil approximately 1 cm from the bottom.

-

Sample Application: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate). Spot the dissolved sample onto the starting line using a capillary tube. Also, spot reference standards of the starting materials if available.

-

Developing the Chromatogram: Place the TLC plate in a developing chamber containing the chosen solvent system. Ensure the solvent level is below the starting line. The chamber should be saturated with the solvent vapors for optimal results[6].

-

Visualization: After the solvent front has reached near the top of the plate, remove it from the chamber and mark the solvent front. Visualize the separated spots under UV light (254 nm), as the aromatic rings of the compounds will be UV active[7]. Further visualization can be achieved using a potassium permanganate stain, which will react with the alcohol group of the product and the phenol group of the starting material.

-

Rf Calculation and Optimization: Calculate the Rf value for each spot (distance traveled by the spot / distance traveled by the solvent front). Adjust the ratio of the polar to the non-polar solvent until the spot corresponding to 2-(4-Isopropylphenoxy)ethanol has an Rf of ~0.3 and is well-separated from other impurity spots.

Preparative Purification: Automated Flash Column Chromatography Protocol

Based on the TLC method development, the following protocol for automated flash column chromatography can be implemented. Automated systems provide the advantage of generating a consistent solvent gradient and monitoring the elution profile in real-time using a UV detector.

Materials and Instrumentation

-

Automated Flash Chromatography System: Equipped with a variable wavelength UV detector.

-

Pre-packed Silica Gel Column: Appropriate size for the scale of the purification.

-

Solvents: HPLC-grade hexane and ethyl acetate.

-

Crude Sample: 2-(4-Isopropylphenoxy)ethanol mixture.

Column Chromatography Workflow Diagram

Caption: Workflow for the purification of 2-(4-Isopropylphenoxy)ethanol.

Step-by-Step Protocol

-

Column Selection and Equilibration: Based on the amount of crude material, select an appropriately sized pre-packed silica gel column. Equilibrate the column with the initial mobile phase (e.g., 95:5 hexane:ethyl acetate) until a stable baseline is observed on the UV detector.

-

Sample Preparation and Loading:

-

Liquid Loading: Dissolve the crude mixture in a minimal amount of the initial mobile phase or a slightly more polar solvent like dichloromethane.

-

Solid Loading: For better resolution, adsorb the crude mixture onto a small amount of silica gel. To do this, dissolve the crude product in a volatile solvent (e.g., dichloromethane), add silica gel, and evaporate the solvent to obtain a free-flowing powder. Load this powder onto the top of the column.

-

-

Elution and Fraction Collection: Start the elution with the initial mobile phase composition determined from the TLC analysis. A linear gradient is often effective. For example, a gradient from 5% to 40% ethyl acetate in hexane over 20 column volumes can be employed. The system's UV detector, set at a wavelength where the compound absorbs (e.g., 254 nm), will monitor the eluting compounds. Collect fractions as peaks are detected.

-

Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

-

Product Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified 2-(4-Isopropylphenoxy)ethanol.

Data Presentation and Expected Results

The following table summarizes the proposed chromatographic conditions and expected results for a typical purification.

| Parameter | Condition/Value | Rationale |

| Stationary Phase | Silica Gel (40-63 µm) | The polar nature of silica gel allows for effective separation based on the polarity of the compounds[2]. |

| Mobile Phase | Hexane (Solvent A) and Ethyl Acetate (Solvent B) | A common and effective solvent system for moderately polar compounds, allowing for fine-tuning of polarity[5]. |

| TLC Conditions | 80:20 Hexane:Ethyl Acetate | This ratio is a good starting point for achieving an Rf of ~0.3 for the target compound. |

| Elution Gradient | 5% B to 40% B over 20 CV | A gradual increase in polarity ensures good separation of closely eluting impurities. |

| Flow Rate | Dependent on column size (e.g., 40 mL/min for a 40g column) | Optimized for resolution and speed. |

| Detection | UV at 254 nm | The aromatic ring in the molecule allows for strong UV absorbance at this wavelength[7]. |

| Expected Elution Order | 1. Non-polar byproducts2. 2-(4-Isopropylphenoxy)ethanol3. 4-Isopropylphenol | Elution order is based on increasing polarity. |

Troubleshooting and Advanced Considerations

-

Poor Separation: If the product co-elutes with an impurity, consider using a shallower gradient or a different solvent system (e.g., dichloromethane/methanol).

-

Compound Insoluble in Mobile Phase: If the crude mixture is not soluble in the initial mobile phase, use the solid loading technique.

-

Highly Polar Impurities: For very polar impurities that do not elute, a column flush with a highly polar solvent (e.g., methanol) may be necessary after the desired product has been collected. For extremely polar compounds, Hydrophilic Interaction Liquid Chromatography (HILIC) could be an alternative strategy[8][9].

Conclusion

The protocol outlined in this application note provides a reliable and efficient method for the purification of 2-(4-Isopropylphenoxy)ethanol using automated flash column chromatography. By leveraging TLC for initial method development, a high degree of purity can be achieved, which is essential for subsequent applications in research and development. The principles discussed are broadly applicable to the purification of other moderately polar aromatic compounds.

References

- Google Patents. (n.d.). Synthetic method of 1-(4-phenoxy-phenyl)-2-propyl alcohol.

- Google Patents. (n.d.). Preparation method of 2-(4-ethoxy phenyl)-2-methyl propanol.

-

ALWSCI Blog. (2025, September 2). How To Choose The Best Eluent For Thin Layer Chromatography (TLC). Retrieved February 7, 2026, from [Link]

-

ResearchGate. (n.d.). UV-Vis spectra of pure IPA and PVP in IPA at different concentrations and inset is calibration curve of PVP. Retrieved February 7, 2026, from [Link]

-

University of California, Irvine. (n.d.). 5. Thin Layer Chromatography. Retrieved February 7, 2026, from [Link]

-

Biotage. (2023, January 30). Very polar compound purification using aqueous normal-phase flash column chromatography. Retrieved February 7, 2026, from [Link]

-

University of Rochester, Department of Chemistry. (n.d.). Purification: How to Run a Flash Column. Retrieved February 7, 2026, from [Link]

-

PubChem. (n.d.). 2-(4-tert-Butylphenoxy)ethanol. Retrieved February 7, 2026, from [Link]

-

Organic Syntheses. (2025, June 19). Purification of Organic Compounds by Flash Column Chromatography. Retrieved February 7, 2026, from [Link]

-

ResearchGate. (2012, July 13). Solvent system for Thin Layer Chromatography of non polar extracts?. Retrieved February 7, 2026, from [Link]

-

ResearchGate. (2025, August 5). Spectral optical constants of ethanol and isopropanol from ultraviolet to far infrared. Retrieved February 7, 2026, from [Link]

-

ResearchGate. (n.d.). Physical properties of ethanol and isopropanol. Retrieved February 7, 2026, from [Link]

- Google Patents. (n.d.). Preparation of 2-(4-ethoxyphenyl)-2-methylpropyl alcohol.

-

ScienceDirect. (2022, July 21). RIFM fragrance ingredient safety assessment, ethanol, 2-(4-methylphenoxy)-1-(2-phenylethoxy)-, CAS Registry Number 72987-59-8. Retrieved February 7, 2026, from [Link]

-

Pharmco-AAPER. (n.d.). ethyl alcohol 200 proof, absolute hplc-uv. Retrieved February 7, 2026, from [Link]

-

University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems for TLC. Retrieved February 7, 2026, from [Link]

-

King Group. (n.d.). Successful Flash Chromatography. Retrieved February 7, 2026, from [Link]

-

Lab-ex Kft. (n.d.). Strategies for the Flash Purification of Highly Polar Compounds. Retrieved February 7, 2026, from [Link]

-

ACS Publications. (2026, February 2). Metal-Free Selective Reduction of Aromatic Alkynes and Alkenes Using Phosphonic Acid. The Journal of Organic Chemistry. Retrieved February 7, 2026, from [Link]

- Google Patents. (n.d.). S-(−)-1-{4-[2-(allyloxy)-ethyl]phenoxy}-3-isopropylamino propan-2-ol, process for preparation thereof and process for.

-

Ori-McKenney Lab. (n.d.). Isopropyl Alcohol (2-Propanol). Retrieved February 7, 2026, from [Link]

-

Publisso. (2025, August 8). 2-Isopropoxyethanol. Retrieved February 7, 2026, from [Link]

Sources

- 1. kinglab.chemistry.wfu.edu [kinglab.chemistry.wfu.edu]

- 2. Purification [chem.rochester.edu]

- 3. orgsyn.org [orgsyn.org]

- 4. How To Choose The Best Eluent For Thin Layer Chromatography (TLC) - Blogs - News [alwsci.com]

- 5. community.wvu.edu [community.wvu.edu]

- 6. EP1925610A1 - Production process of 2-aminooxyethanol - Google Patents [patents.google.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. biotage.com [biotage.com]

- 9. labex.hu [labex.hu]

Troubleshooting & Optimization

Phenoxyethanol Synthesis Technical Support Center: A Guide to Minimizing Byproduct Formation

Welcome to the technical support center for phenoxyethanol synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into minimizing byproduct formation during the synthesis of high-purity phenoxyethanol. Our focus is on not just what to do, but why certain experimental choices are critical to achieving a clean and efficient reaction.

Introduction to Phenoxyethanol Synthesis and Purity Challenges

Phenoxyethanol (PhE), a versatile glycol ether, is widely used as a preservative in cosmetics, a solvent in various industrial applications, and an intermediate in organic synthesis.[1][2] Its synthesis is most commonly achieved through the reaction of phenol with ethylene oxide under alkaline conditions or, more recently, through greener routes involving ethylene carbonate.[3][4] While seemingly straightforward, these syntheses are often plagued by the formation of undesirable byproducts that can compromise the purity, safety, and efficacy of the final product.

The primary challenge in phenoxyethanol synthesis is controlling the reaction's selectivity to favor the desired mono-ethoxylation of phenol while suppressing subsequent reactions that lead to higher-order ethoxylates and other impurities.[5][6] This guide will provide a comprehensive overview of the mechanisms of byproduct formation and practical, actionable strategies to minimize their occurrence.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions and challenges encountered during phenoxyethanol synthesis.

1. What are the primary byproducts in phenoxyethanol synthesis and how do they form?

The most prevalent byproduct is 2-(2-phenoxyethoxy)ethanol , often referred to as diethylene glycol monophenyl ether or "di-phenoxyethanol".[7] It forms when the hydroxyl group of the newly synthesized phenoxyethanol molecule attacks another molecule of ethylene oxide, leading to a second ethoxylation.

Another significant byproduct, particularly when using ethylene carbonate as the reactant, is bis(2-phenoxyethyl)carbonate (BPEC) .[4] This impurity can arise from the transesterification reaction between phenoxyethanol and unreacted ethylene carbonate.[8]

2. How does the choice of catalyst influence byproduct formation?

The catalyst plays a crucial role in the selectivity of the reaction. Alkaline catalysts such as sodium hydroxide (NaOH), potassium hydroxide (KOH), and sodium acetate are commonly used.[1] While effective in promoting the initial reaction between phenol and ethylene oxide, they can also catalyze the subsequent reaction of phenoxyethanol with ethylene oxide, leading to the formation of 2-(2-phenoxyethoxy)ethanol.[6]

Heterogeneous catalysts, such as Na-Mordenite, have shown promise in improving selectivity, particularly in the synthesis using ethylene carbonate.[4] These solid catalysts can offer better control over the reaction and are more easily separated from the reaction mixture.[9] The use of phase transfer catalysts (PTCs) can also be explored to enhance the reaction rate and selectivity by facilitating the transfer of the phenoxide ion to the organic phase for reaction.[10][11][12]

3. What is the impact of reaction temperature on purity?

Temperature is a critical parameter. Higher temperatures generally increase the reaction rate but can also promote the formation of byproducts. For instance, in the reaction with ethylene carbonate, temperatures in the range of 210-250°C can lead to decreased selectivity, while a temperature of around 160°C has been shown to yield high conversion with good purity.[6][13] Finding the optimal temperature is a balance between achieving a reasonable reaction time and minimizing the formation of higher ethoxylates.[8]

4. How does the molar ratio of reactants affect byproduct formation?

The molar ratio of phenol to the ethoxylating agent (ethylene oxide or ethylene carbonate) is a key factor in controlling selectivity. A molar excess of phenol can help to minimize the formation of di- and poly-ethoxylated byproducts by increasing the probability that an ethylene oxide molecule will react with phenol rather than with already formed phenoxyethanol. A common molar ratio of phenol to ethylene oxide is in the range of 1:1.01 to 1:1.09.[1]

Troubleshooting Guide

This section provides a problem-and-solution framework for common issues encountered during phenoxyethanol synthesis.

| Problem | Potential Cause(s) | Recommended Solution(s) |

| High levels of 2-(2-phenoxyethoxy)ethanol | - Excess ethylene oxide/ethylene carbonate: A high concentration of the ethoxylating agent increases the likelihood of a second addition to the phenoxyethanol product. - High reaction temperature: Elevated temperatures can accelerate the rate of the secondary ethoxylation reaction. - Prolonged reaction time: Allowing the reaction to proceed for too long after the consumption of phenol can lead to further ethoxylation of the product. | - Adjust reactant stoichiometry: Use a slight molar excess of phenol to ethylene oxide/ethylene carbonate (e.g., 1.1:1).[1] - Optimize reaction temperature: Lower the reaction temperature to a range that favors the mono-ethoxylation. For the ethylene carbonate route, consider temperatures around 160-180°C.[8][13] - Monitor reaction progress: Use in-process controls (e.g., GC-MS) to stop the reaction once the desired conversion of phenol is achieved. |

| Presence of unreacted phenol in the final product | - Incomplete reaction: The reaction may not have been allowed to proceed to completion. - Inefficient purification: Distillation alone may not be sufficient to remove all unreacted phenol, as it can co-distill with phenoxyethanol.[7] | - Ensure complete reaction: Monitor the disappearance of phenol using an appropriate analytical technique (e.g., TLC, GC). - Implement a multi-step purification process: After the initial distillation, consider an alkaline wash to convert the acidic phenol into its salt, which can then be removed with an aqueous extraction.[14] Subsequent fractional distillation under reduced pressure is then more effective.[9] |

| Formation of bis(2-phenoxyethyl)carbonate (BPEC) | - Use of ethylene carbonate as a reactant: This byproduct is specific to the ethylene carbonate route. - Sub-optimal reaction conditions: The conditions may favor the transesterification reaction between phenoxyethanol and ethylene carbonate. | - Optimize reaction conditions for the ethylene carbonate route: Carefully control temperature and reactant ratios as per established protocols.[4] - Consider a two-step process: One approach is to convert the BPEC byproduct back to phenoxyethanol by reacting it with phenol in a basic medium.[4] |

| Low overall yield | - Sub-optimal catalyst: The chosen catalyst may not be efficient enough. - Poor reaction conditions: Incorrect temperature, pressure, or reaction time can lead to low conversion. - Losses during workup and purification: Inefficient extraction or distillation can result in significant product loss. | - Screen different catalysts: Evaluate the performance of various alkaline catalysts or consider heterogeneous or phase transfer catalysts.[4][6][10] - Systematically optimize reaction parameters: Use a design of experiments (DoE) approach to identify the optimal combination of temperature, pressure, and time. - Refine purification techniques: Ensure efficient phase separation during extractions and use a well-packed distillation column for fractional distillation. |

Visualizing Reaction Pathways

To better understand the formation of the primary byproduct, 2-(2-phenoxyethoxy)ethanol, the following reaction pathway diagrams are provided.

Caption: A Decision Tree for Troubleshooting Phenoxyethanol Synthesis.

Analytical Methods for Quality Control

Accurate and reliable analytical methods are essential for monitoring the reaction and ensuring the purity of the final product.

Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method for identifying and quantifying phenoxyethanol and its byproducts. [14][15][16][17]

-

Sample Preparation: Dilute a small amount of the reaction mixture or final product in a suitable solvent (e.g., methanol, dichloromethane).

-

GC Conditions: A typical GC setup would involve a capillary column (e.g., DB-5ms), an appropriate temperature program to separate the components, and a helium carrier gas. [15][16]* MS Detection: Mass spectrometry allows for the positive identification of phenoxyethanol and its impurities based on their unique mass spectra. Quantification can be achieved using a suitable internal standard. [18][19]

References

- CN110642706A - Preparation method of high-purity phenoxyethanol - Google Patents. (n.d.).

- CN106699523A - Synthetic method of o-phenyl phenoxyethanol - Google Patents. (n.d.).

-

Synthesis of 2-phenoxyethanol - PrepChem.com. (n.d.). Retrieved from [Link]

- WO2018189385A1 - Methods for manufacturing phenoxyethanol - Google Patents. (n.d.).

- CN104926618A - Method for preparing phenoxyethanol - Google Patents. (n.d.).

- US20200199057A1 - Methods for manufacturing phenoxyethanol - Google Patents. (n.d.).

- RU2738846C1 - Methods of producing phenoxyethanol - Google Patents. (n.d.).

-

Method for the determination of 2‐phenoxyethanol in workplace air using gas chromatography after thermal desorption - Publisso. (n.d.). Retrieved from [Link]

-

Phenoxyethanol - What It Is and How It's Made - Puracy. (2020, April 8). Retrieved from [Link]

-

Carbonates as reactants for the production of fine chemicals: the synthesis of 2-phenoxyethanol - Catalysis Science & Technology (RSC Publishing). (n.d.). Retrieved from [Link]

-

NEW AND MORE SUSTAINable PROCESSES FOR THE SYNTHESIS OF PHENOLICS: 2-phenoxyethanol and hydroxytyrosol - AMS Dottorato. (n.d.). Retrieved from [Link]

- US10941097B2 - Methods for manufacturing phenoxyethanol - Google Patents. (n.d.).

-

Phenoxyethanol | C8H10O2 | CID 31236 - PubChem. (n.d.). Retrieved from [Link]

-

111718244 Preparation process of phenoxyethanol serving as raw material for cosmetics. (n.d.). Retrieved from [Link]

-

Opinion on Phenoxyethanol - Public Health - European Commission. (2016, October 6). Retrieved from [Link]

-

2-Phenoxyethanol - American Chemical Society. (2023, May 1). Retrieved from [Link]

-

Figures of merit evaluation of GC/MS method for quantification of 2-phenoxyethanol from ballpoint pen ink lines and determination of the influence of support paper on solvent extraction - ResearchGate. (n.d.). Retrieved from [Link]

-

figures of merit evaluation of gc/ms method for quantification of 2-phenoxyethanol from ballpoint pen ink lines and determination of the influence of support paper on solvent extraction - SciELO. (n.d.). Retrieved from [Link]

-

PHASE TRANSFER CATALYSIS IN PHARMACEUTICAL INDUSTRY ñ WHERE ARE WE? (n.d.). Retrieved from [Link]

-

(PDF) PHASE TRANSFER CATALYST IN ORGANIC SYNTHESIS - ResearchGate. (2019, July 2). Retrieved from [Link]

-

A specific and sensitive GC-MS-MS method for the quantitative determination of 2-phenoxyethanol and selected metabolites in human blood and urine - PubMed. (2024, July 13). Retrieved from [Link]

-

Phase Transfer Catalysis | Dalal Institute. (n.d.). Retrieved from [Link]

-

The Identification of 2-Phenoxyethanol in Ballpoint Inks Using Gas Chromatography/Mass Spectrometry - Relevance to Ink Dating | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

Sources

- 1. CN104926618A - Method for preparing phenoxyethanol - Google Patents [patents.google.com]

- 2. puracy.com [puracy.com]

- 3. acs.org [acs.org]

- 4. Carbonates as reactants for the production of fine chemicals: the synthesis of 2-phenoxyethanol - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 5. US20200199057A1 - Methods for manufacturing phenoxyethanol - Google Patents [patents.google.com]

- 6. RU2738846C1 - Methods of producing phenoxyethanol - Google Patents [patents.google.com]

- 7. WO2018189385A1 - Methods for manufacturing phenoxyethanol - Google Patents [patents.google.com]

- 8. amsdottorato.unibo.it [amsdottorato.unibo.it]

- 9. US10941097B2 - Methods for manufacturing phenoxyethanol - Google Patents [patents.google.com]

- 10. ptfarm.pl [ptfarm.pl]

- 11. researchgate.net [researchgate.net]

- 12. dalalinstitute.com [dalalinstitute.com]

- 13. prepchem.com [prepchem.com]

- 14. CN110642706A - Preparation method of high-purity phenoxyethanol - Google Patents [patents.google.com]

- 15. researchgate.net [researchgate.net]

- 16. scielo.br [scielo.br]

- 17. researchgate.net [researchgate.net]

- 18. series.publisso.de [series.publisso.de]

- 19. A specific and sensitive GC-MS-MS method for the quantitative determination of 2-phenoxyethanol and selected metabolites in human blood and urine - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Support Center: 4-Isopropylphenol (4-IPP) Removal Guide

Case ID: 4-IPP-PURIFICATION Status: Active Agent: Senior Application Scientist

Executive Summary

4-Isopropylphenol (4-IPP) is a common phenolic intermediate used in the synthesis of bisphenol analogues, esters, and ethers. Its removal is critical due to its potential to interfere with downstream biological assays and crystallization.

Because 4-IPP possesses a weakly acidic phenolic proton (

Module 1: The "3-Wash" Extraction Protocol (Primary Method)

Use this method if your target product is stable in basic conditions (e.g., ethers, stable amides, aromatics).

The Science of Solubility

To extract 4-IPP from an organic layer into water, we must deprotonate it to form sodium 4-isopropylphenoxide.

-

Target

: According to the Henderson-Hasselbalch equation, to depotonate >99% of a phenol ( -

Reagent Choice: 1.0 M NaOH (

) is ideal. Bicarbonate (

Step-by-Step Protocol

-

Dilution: Dilute your reaction mixture with a non-water-miscible solvent (Ethyl Acetate or Diethyl Ether). Avoid Dichloromethane (DCM) if possible, as emulsions are more common with phenolic salts in halogenated solvents.

-

Wash 1 (The Bulk Removal): Add an equal volume of 1.0 M NaOH . Shake vigorously for 60 seconds. Vent frequently.

-

Checkpoint: The aqueous layer may turn slight yellow (phenoxide formation).

-

-

Wash 2 (The Scavenge): Repeat with fresh 1.0 M NaOH.

-

Wash 3 (The Neutralization): Wash the organic layer with Brine (Saturated NaCl) to remove excess base and break any micro-emulsions.

-

Dry & Concentrate: Dry over anhydrous

, filter, and concentrate.

Troubleshooting Extraction

| Symptom | Probable Cause | Corrective Action |

| Emulsion forms | Phenoxides act as surfactants (amphiphilic). | Add solid NaCl directly to the separatory funnel to increase ionic strength. Do not shake; swirl gently. |

| Product loss | Product is also acidic or polar.[1] | Back-extract the combined basic aqueous layers with fresh organic solvent to recover non-acidic product. |

| 4-IPP remains | Aqueous pH was too low. | Measure aqueous layer pH. If <12, add 2.0 M NaOH and re-extract. |

Module 2: Chromatography Solutions (Secondary Method)

Use this method if your product is base-sensitive (e.g., esters, activated halides) or if extraction failed.

The "Tailing" Problem

Phenols interact strongly with the silanol groups (

The "Acidic Modifier" Protocol

You must suppress the ionization of the silanol groups and the phenol.

-

Mobile Phase Prep: Add 1% Acetic Acid to your non-polar solvent (e.g., Hexanes) and your polar solvent (e.g., Ethyl Acetate).

-

Example: Solvent A = Hexanes + 1% AcOH; Solvent B = EtOAc + 1% AcOH.

-

-

Column Pre-treatment: Flush the column with 2 column volumes (CV) of the starting mobile phase to equilibrate the silica acidity.

-

Elution: Run your gradient. 4-IPP usually elutes with an

in 20% EtOAc/Hexanes (variable based on loading). The peak will be sharp, not streaky.

Module 3: Decision Logic & Workflow

The following diagram illustrates the decision process for selecting the correct removal strategy based on your product's chemistry.

Figure 1: Decision matrix for 4-Isopropylphenol removal based on product stability.

Module 4: Verification & Detection (QC)

Question: How do I know the 4-IPP is truly gone?

Do not rely solely on UV (254 nm) as many products absorb there.[2] Use a specific stain to differentiate the phenol.[2]

Recommended TLC Stains[3][4]

-

Ferric Chloride (

):-

Preparation: 1%

in 50% aqueous methanol. -

Result: Phenols turn immediate purple/blue . Non-phenolic products usually do not stain or stain faintly.

-

-

p-Anisaldehyde:

-

Result: 4-IPP typically stains distinct violet upon heating.

-

-

Iodine Chamber:

-

Result: 4-IPP absorbs iodine rapidly, appearing as a dark brown spot before many other organics.

-

References

-

PubChem. (n.d.).[3][4] 4-Isopropylphenol (Compound).[3][4][5][6][7][8][9] National Library of Medicine. Retrieved February 7, 2026, from [Link]

-

Reich, H. J. (n.d.). Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison. Retrieved February 7, 2026, from [Link]

- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for acid-base extraction protocols).

- Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923–2925.

Sources

- 1. rtong.people.ust.hk [rtong.people.ust.hk]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. 4-Isopropylphenol | C9H12O | CID 7465 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-Isopropylphenol | 99-89-8 | Benchchem [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. CAS 99-89-8: 4-Isopropylphenol | CymitQuimica [cymitquimica.com]

- 7. 4-Isopropylphenol synthesis - chemicalbook [chemicalbook.com]

- 8. 4-Isopropylphenol | 99-89-8 [chemicalbook.com]

- 9. 4-Isopropylphenol - Wikipedia [en.wikipedia.org]

Technical Support Center: Solvent Effects on the Rate of 2-(4-Isopropylphenoxy)ethanol Formation

This guide is designed for researchers, scientists, and drug development professionals investigating the synthesis of 2-(4-Isopropylphenoxy)ethanol. It provides in-depth technical support, troubleshooting advice, and answers to frequently asked questions regarding the critical role of solvent choice in modulating the reaction rate.

Reaction Overview and Mechanistic Considerations

The formation of 2-(4-Isopropylphenoxy)ethanol is typically achieved via a Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide (or other suitable leaving group) from 2-chloroethanol by the 4-isopropylphenoxide ion. The phenoxide is generated in situ by deprotonating 4-isopropylphenol with a suitable base.

The reaction proceeds through a bimolecular nucleophilic substitution (SN2) mechanism.[1][2] In this concerted, single-step process, the phenoxide nucleophile attacks the electrophilic carbon atom of 2-chloroethanol, simultaneously displacing the chloride leaving group.[1][3] The rate of this reaction is highly dependent on the nature of the solvent, as the solvent's properties can dramatically stabilize or destabilize the reactants and the transition state.[4][5]

Troubleshooting Guide: A Question-and-Answer Approach

This section addresses specific experimental issues you may encounter. The causality behind each problem and the logic for the proposed solution are explained to enhance your experimental design and interpretation.

Question 1: My reaction rate is significantly slower than expected, especially when using a polar aprotic solvent like DMSO or DMF. What is the likely cause?

Answer: While polar aprotic solvents are generally ideal for SN2 reactions because they solvate the cation but leave the nucleophile "naked" and highly reactive, their performance can be compromised by contaminants, particularly water.[6]

-

Causality: Polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) are notoriously hygroscopic (they readily absorb moisture from the atmosphere). Trace amounts of water in the solvent will act as a polar protic species. Water molecules will form strong hydrogen bonds with the 4-isopropylphenoxide nucleophile, creating a "solvent cage" around it.[6][7] This solvation shell stabilizes the nucleophile, increases the activation energy of the reaction, and consequently, dramatically reduces its rate.[6][8]

-

Troubleshooting Protocol:

-

Verify Solvent Purity: Use a Karl Fischer titrator to determine the water content of your solvent. For kinetic studies, the water content should be minimized, ideally below 50 ppm.

-

Solvent Purification: If the water content is high, purify the solvent. This can be achieved by distillation from a suitable drying agent, such as calcium hydride (CaH₂) for DMF or by standing over activated molecular sieves (4 Å) for DMSO.[9][10]

-

Inert Atmosphere: Set up and run your reaction under an inert atmosphere (e.g., dry nitrogen or argon). This prevents the solvent from absorbing atmospheric moisture during the experiment.

-

Reagent Purity: Ensure your 4-isopropylphenol and the base used (e.g., sodium hydride) are anhydrous.

-

Question 2: I am observing inconsistent kinetic data and poor reproducibility between experimental runs. What factors should I investigate?

Answer: Inconsistent kinetic data often points to subtle, uncontrolled variables in your experimental setup. The most common culprits are temperature fluctuations, impure reagents, and improper mixing.

-

Causality & Troubleshooting:

-

Temperature Control: The rate constant of a reaction is exponentially dependent on temperature (as described by the Arrhenius equation). Even minor fluctuations of ±1-2 °C can lead to significant variations in the reaction rate.[11]

-

Solution: Use a thermostatically controlled oil or water bath to maintain a constant temperature. Ensure the reaction flask is adequately submerged and that the temperature is monitored directly in the bath, close to the flask.

-

-

Reagent Purity: As discussed in Q1, solvent purity is critical. Additionally, the purity of your 4-isopropylphenol and 2-chloroethanol must be high. Impurities can act as inhibitors or catalyze side reactions.

-

Solution: Use reagents of the highest possible purity (e.g., >99%). If necessary, purify the starting materials by recrystallization (for solids) or distillation (for liquids).

-

-

Mixing: In a heterogeneous reaction (e.g., if using a solid base like NaH), inefficient stirring can lead to a reaction rate that is limited by diffusion rather than the intrinsic chemical kinetics.

-

Solution: Use a magnetic stirrer with a stir bar of appropriate size and shape to ensure vigorous and consistent mixing of the reaction components.

-

-